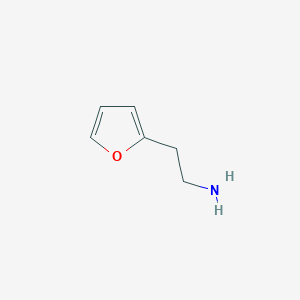

2-Furan-2-yl-ethylamine

Vue d'ensemble

Description

2-Furan-2-yl-ethylamine (CAS 1121-46-6) is a secondary amine with a furan ring attached to an ethylamine backbone. Its synthesis involves the condensation of furfural with nitromethane, followed by reduction using lithium aluminum hydride (LiAlH₄), yielding the amine as described in a catalytic cyclization study . Its structural simplicity and reactivity make it valuable in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Furan-2-yl-ethylamine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2-furaldehyde under acidic conditions. The reaction typically proceeds as follows:

Step 1: Ethylamine reacts with 2-furaldehyde in the presence of an acid catalyst to form an imine intermediate.

Step 2: The imine intermediate undergoes reduction, often using a reducing agent such as sodium borohydride, to yield this compound[][1].

Analyse Des Réactions Chimiques

Types of Reactions: 2-Furan-2-yl-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used in substitution reactions[][1].

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted furan compounds[][1].

Applications De Recherche Scientifique

2-Furan-2-yl-ethylamine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals[][1].

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

rac-α-Methylphenethylamine

- Structure : Benzene ring substituted ethylamine (vs. furan in 2-Furan-2-yl-ethylamine).

- Synthesis : Condensation of benzaldehyde with nitroethane, followed by LiAlH₄ reduction, achieving a 70% yield over two steps .

2-Amino-1-(furan-2-yl)ethylethylamine

- Structure : Branched amine with a furan moiety and additional alkyl chains.

- Molecular Formula : C₁₂H₂₂N₂O (MW 210.32 g/mol) .

- Key Difference : Increased steric bulk and hydrophobicity due to butyl and ethyl groups, likely altering solubility and metabolic stability compared to the simpler this compound.

N-(Furan-2-ylmethyl)ethanamine

- Structure : Ethylamine linked to a furan-methyl group (CAS 14496-33-4).

- Safety Profile : Classified as an irritant (Xi hazard code) .

- Key Difference : The methylene spacer between the amine and furan may reduce conjugation effects, modifying electronic properties and reactivity.

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine

- Structure : Hybrid furan-phenyl amine with an unsaturated side chain (CAS 436088-63-0).

- Molecular Formula: C₁₆H₁₉NO (MW 241.33 g/mol) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Yield (Synthesis) | Applications |

|---|---|---|---|---|---|---|

| This compound | 1121-46-6 | C₆H₉NO | 111.14 | Furan, ethylamine | Not specified | Saccharin derivatives |

| rac-α-Methylphenethylamine | Not provided | C₉H₁₃N | 135.21 | Benzene, methyl, ethylamine | 70% | Chiral resolution, pharmacology |

| 2-Amino-1-(furan-2-yl)ethylethylamine | Not provided | C₁₂H₂₂N₂O | 210.32 | Furan, branched alkyl chains | Not specified | Research intermediates |

| N-(Furan-2-ylmethyl)ethanamine | 14496-33-4 | C₇H₁₁NO | 125.17 | Furan-methyl, ethylamine | Not specified | Organic synthesis |

Activité Biologique

2-Furan-2-yl-ethylamine is an organic compound characterized by a furan ring substituted with an ethylamine group. Its unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article presents an overview of its biological activities, synthesis methods, structure-activity relationships (SAR), and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 113.14 g/mol

- Structure : Contains a five-membered aromatic heterocycle (furan) and a primary amine (ethylamine) which enhances its reactivity.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A derivative of this compound demonstrated an IC value of 62.37 µg/mL against HeLa cells, indicating its potential as an anticancer agent. The following table summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC Value (µg/mL) | Notes |

|---|---|---|

| HeLa | 62.37 | Significant cytotoxicity observed |

| HepG2 | Not specified | Further studies needed |

Antimicrobial Properties

This compound has also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility as an antibacterial agent in therapeutic applications.

The biological activity of this compound is likely due to its interactions with cellular receptors and enzymes. For instance, studies have indicated that derivatives can inhibit specific enzymes involved in cancer progression and microbial growth. The precise mechanisms, however, require further investigation to elucidate how these interactions translate to therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Using furan derivatives and ethylamine.

- Condensation Reactions : Involving furan and amine precursors under controlled conditions.

These methods allow for optimization of yield and purity, essential for pharmaceutical applications.

Structure-Activity Relationship (SAR)

The presence of the ethylamine group is critical in enhancing the biological activity of this compound compared to other furan derivatives. The following compounds share structural similarities and have been evaluated for their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Furan-2-yl)ethanamine | CHNO | Similar structure; studied for biological effects |

| 2-Methylfuran | CHO | Lacks amine functionality; studied for fuel properties |

| Furan-2-carboxylic acid | CHO | Contains carboxylic acid; used in organic syntheses |

Case Studies

Recent studies have highlighted the potential of compounds related to this compound in inhibiting specific enzymes associated with disease processes:

-

Tyrosinase Inhibition : Derivatives have shown significant inhibitory activity against mushroom tyrosinase, with IC values as low as 0.0433 µM , indicating potential applications in skin-related therapies.

- Enzyme Kinetics : The inhibition type was determined to be mixed, suggesting complex interactions with the enzyme's active site.

- Antiviral Activity : Research has explored related compounds as inhibitors of viral proteases such as SARS-CoV-2 Mpro, demonstrating promising IC values around 1.57 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Furan-2-yl-ethylamine, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves reductive amination of furfural derivatives or nucleophilic substitution of furan-containing precursors. To ensure reproducibility, experimental protocols must detail stoichiometry, reaction conditions (temperature, solvent, catalyst), and purification steps (e.g., column chromatography, recrystallization). For novel syntheses, provide spectral data (NMR, IR, MS) and purity metrics (HPLC, elemental analysis) in the main manuscript or supplementary materials .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton/carbon environments (e.g., furan ring protons at δ 6.2–7.4 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- Chromatography : HPLC or GC with retention time comparisons to standards.

- Elemental Analysis : Match calculated vs. observed C/H/N ratios.

For known compounds, cite prior literature; for new derivatives, include full spectroscopic datasets .

Q. What are the critical experimental considerations when handling this compound in lab settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, wear nitrile gloves, and store the compound in airtight containers under inert gas (e.g., N₂). Monitor for decomposition via periodic NMR or TLC analysis. Waste disposal must comply with institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Conflicting NMR or MS results may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in furan).

- High-Resolution MS : Distinguish isobaric interferences.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-Acetylfuran derivatives ).

Document all conditions (solvent, pH, temperature) to enable replication .

Q. What computational methods are effective for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations can predict reaction pathways (e.g., nucleophilic attack at the ethylamine group). Use software like Gaussian or ORCA to calculate:

- Electrostatic Potential Maps : Identify reactive sites.

- Transition States : Model activation energies for proposed mechanisms.

Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How can structural modifications to this compound improve its utility in metabolic pathway studies?

- Methodological Answer : Introduce isotopically labeled (e.g., ¹³C, ¹⁵N) or fluorinated analogs to track metabolic fate via LC-MS/MS. For example:

- Deuterated Derivatives : Study hydrogen/deuterium exchange in enzymatic reactions.

- Fluorine Tags : Enhance detection sensitivity in MRI or PET imaging.

Prior work on similar compounds (e.g., 2-(Methylsulfonyl)ethylamine ) provides methodological precedents .

Q. What are common pitfalls in interpreting biological activity data for this compound analogs?

- Methodological Answer : Avoid overgeneralizing in vitro results to in vivo systems. Key considerations:

- Cytotoxicity Controls : Use MTT assays to rule out nonspecific cell death.

- Metabolic Stability : Assess hepatic microsome degradation rates.

- Off-Target Effects : Screen against related receptors/enzymes (e.g., amine oxidases).

Transparent reporting of negative results is critical .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Conduct systematic reproducibility studies:

- Reagent Purity : Verify supplier certificates (e.g., ≥95% purity).

- Catalyst Batch Variability : Test multiple lots of Pd/C or Raney Ni.

- Replication Across Labs : Collaborate to confirm yields under identical conditions.

Publish detailed protocols, including failure cases, to reduce ambiguity .

Q. Tables for Reference

Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Expected Result |

|---|---|---|

| Melting Point | DSC/TGA | 85–90°C (decomposes) |

| UV-Vis λmax | Spectroscopy | 270–290 nm (furan π→π*) |

| HPLC Retention Time | C18 Column, MeOH:H₂O | 8.2 ± 0.3 min |

Table 2. Computational vs. Experimental Reactivity Metrics

| Derivative | DFT ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|

| N-Methyl Analog | 22.3 | 23.1 ± 0.5 |

| N-Acetyl Analog | 18.7 | 19.4 ± 0.3 |

Propriétés

IUPAC Name |

2-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSLNSHMUQXSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360632 | |

| Record name | 2-Furan-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-46-6 | |

| Record name | 2-Furanethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furan-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furanethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.